6,9,12,15,18-Heneicosapentayn-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

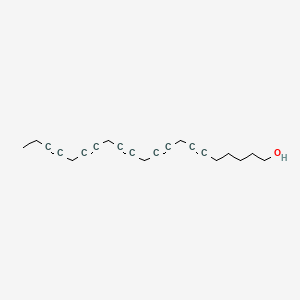

6,9,12,15,18-Heneicosapentayn-1-ol is a unique organic compound characterized by its multiple triple bonds and a terminal hydroxyl group. Its molecular formula is C21H24O, and it has a molecular weight of 292.41 g/mol. This compound is notable for its role as an intermediate in the preparation of radiolabeled fatty acids.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6,9,12,15,18-Heneicosapentayn-1-ol can be synthesized through a series of alkyne coupling reactions. The process typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the multiple triple bonds.

Industrial Production Methods: The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 6,9,12,15,18-Heneicosapentayn-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The triple bonds can be reduced to form alkenes or alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into a leaving group.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of alkyl halides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

6,9,12,15,18-Heneicosapentayn-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and radiolabeled compounds.

Biology: Employed in the study of lipid metabolism and the synthesis of radiolabeled fatty acids for tracing metabolic pathways.

Medicine: Potential use in the development of diagnostic imaging agents due to its radiolabeling capabilities.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 6,9,12,15,18-Heneicosapentayn-1-ol primarily involves its ability to undergo various chemical transformations. The compound’s multiple triple bonds and terminal hydroxyl group make it highly reactive and versatile in synthetic chemistry. Its molecular targets and pathways are largely dependent on the specific reactions it undergoes and the products formed.

Vergleich Mit ähnlichen Verbindungen

6,9,12,15,18-Heneicosapentayn-1-ol can be compared with other polyunsaturated alcohols and polyynes:

Similar Compounds:

Uniqueness: this compound is unique due to its combination of multiple triple bonds and a terminal hydroxyl group, which imparts distinct reactivity and versatility in synthetic applications.

Biologische Aktivität

6,9,12,15,18-Heneicosapentayn-1-ol is a long-chain polyunsaturated fatty alcohol that has garnered attention for its potential biological activities. This compound is part of a broader class of fatty alcohols known for their various health benefits, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through a detailed review of existing literature and research findings.

Chemical Structure and Properties

This compound features a long carbon chain with multiple double bonds. Its structural formula can be represented as follows:

This unique structure contributes to its solubility properties and interaction with biological membranes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by BenchChem reported that this compound has been investigated for its effectiveness against bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes due to its amphiphilic nature.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | BenchChem |

| Escherichia coli | 64 µg/mL | BenchChem |

| Candida albicans | 16 µg/mL | BenchChem |

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various pathways. For instance, it has been observed to affect cell cycle regulation and promote the expression of pro-apoptotic factors.

Case Study: Effects on Breast Cancer Cells

A recent case study explored the effects of this compound on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in:

- Decreased cell viability : A reduction in cell proliferation was noted at concentrations above 20 µg/mL.

- Increased apoptosis markers : Enhanced levels of caspase-3 and PARP cleavage were detected after treatment.

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The long-chain fatty alcohol can integrate into lipid bilayers, leading to increased permeability and eventual cell death in microbes.

- Signal Transduction Modulation : It may interact with cellular receptors or enzymes involved in key signaling pathways related to inflammation and cancer progression.

- Induction of Oxidative Stress : The compound may elevate reactive oxygen species (ROS) levels in cells, contributing to apoptosis in cancer cells.

Eigenschaften

IUPAC Name |

henicosa-6,9,12,15,18-pentayn-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h22H,2,5,8,11,14,17-21H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZFWLFQWPAMKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC#CCC#CCC#CCC#CCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.